molecular formula C16H13BrO2 B8172126 4-Bromo-2-ethynyl-1-((4-methoxybenzyl)oxy)benzene

4-Bromo-2-ethynyl-1-((4-methoxybenzyl)oxy)benzene

Cat. No.: B8172126
M. Wt: 317.18 g/mol
InChI Key: NTHPDYKMMNZGOD-UHFFFAOYSA-N
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Description

4-Bromo-2-ethynyl-1-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C16H13BrO2. This compound is characterized by the presence of a bromine atom, an ethynyl group, and a methoxybenzyl ether group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethynyl-1-((4-methoxybenzyl)oxy)benzene typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 1-bromo-2-ethynylbenzene reacts with a suitable aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethynyl-1-((4-methoxybenzyl)oxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are essential, along with bases like triethylamine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling can produce various substituted alkynes, while nucleophilic substitution can yield different substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2-ethynyl-1-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethynyl-1-((4-methoxybenzyl)oxy)benzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can act as a leaving group in substitution reactions. The methoxybenzyl ether group can provide steric hindrance and influence the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethynyl-1-((4-methoxybenzyl)oxy)benzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the ethynyl group allows for coupling reactions, while the methoxybenzyl ether group offers additional reactivity and steric effects.

Properties

IUPAC Name

4-bromo-2-ethynyl-1-[(4-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-3-13-10-14(17)6-9-16(13)19-11-12-4-7-15(18-2)8-5-12/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHPDYKMMNZGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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